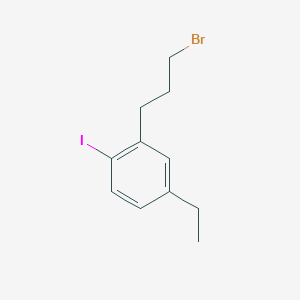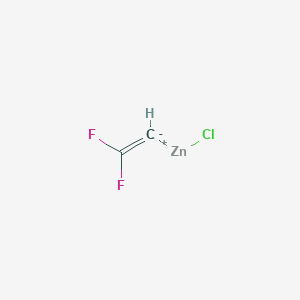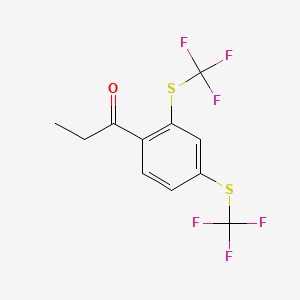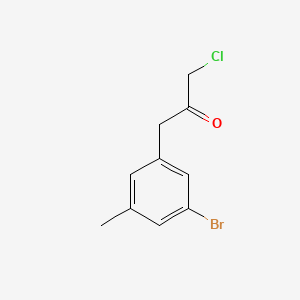
(3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation. One common method is the palladium-catalyzed cross-coupling reaction, where the boronic acid is formed through the reaction of an aryl halide with a boronic ester . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents like ethanol or THF .
Major Products Formed
The major products formed from these reactions include phenols, boranes, and various substituted aromatic compounds, depending on the specific reaction and conditions used .
Applications De Recherche Scientifique
(3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid exerts its effects is primarily through its role as a boron-containing reagent in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis . The molecular targets and pathways involved depend on the specific application and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluorophenylboronic acid: Similar in structure but lacks the pyrazolyl group.
1-Methyl-3-trifluoromethyl-1H-pyrazole-5-boronic acid: Contains a trifluoromethyl group instead of a fluoro group.
Uniqueness
(3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of both a fluoro and a pyrazolyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Propriétés
Formule moléculaire |
C10H10BFN2O2 |
|---|---|
Poids moléculaire |
220.01 g/mol |
Nom IUPAC |
[3-fluoro-5-(3-methylpyrazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BFN2O2/c1-7-2-3-14(13-7)10-5-8(11(15)16)4-9(12)6-10/h2-6,15-16H,1H3 |
Clé InChI |
YSPLCISLXDRLHC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)F)N2C=CC(=N2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide](/img/structure/B14070102.png)

![tert-Butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate](/img/structure/B14070118.png)
![Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14070123.png)





![2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride](/img/structure/B14070172.png)



